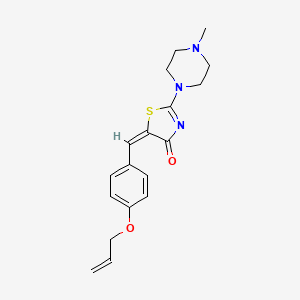

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Descripción

(E)-5-(4-(Allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by:

- E-configuration at the benzylidene double bond, influencing spatial orientation and intermolecular interactions.

- 4-Methylpiperazin-1-yl group at the 2-position, contributing to solubility and basicity, which may enhance bioavailability .

- Molecular formula: C24H22F3N3O2S (molecular weight: 473.513 g/mol), with a trifluoromethyl group likely enhancing lipophilicity and metabolic stability .

This compound belongs to a class of thiazol-4(5H)-ones, which are widely studied for their antimicrobial, anticancer, and antitubercular activities due to their ability to interact with biological targets like enzymes or DNA .

Propiedades

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-3-12-23-15-6-4-14(5-7-15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIECMXUXRWOXML-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole derivative and an appropriate benzaldehyde.

Attachment of the Allyloxy Group: The allyloxy group is incorporated through an etherification reaction using an allyl halide and a phenolic compound.

Incorporation of the Methylpiperazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The allyloxy and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one have demonstrated significant antimicrobial effects against various bacterial strains. For instance, thiazole derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Thiazole derivatives have shown potential as antitumor agents. Studies suggest that they may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's. Certain thiazole derivatives have been identified as acetylcholinesterase inhibitors, which could enhance cognitive function by increasing acetylcholine levels .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated varying degrees of activity against common pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12 µg/mL |

| 2 | S. aureus | 10 µg/mL |

| 3 | P. aeruginosa | 15 µg/mL |

This table highlights the compound's potential as an effective antimicrobial agent, particularly against resistant strains of bacteria.

Antitumor Activity

In another study focusing on the antitumor properties of thiazole derivatives, it was found that compounds with similar structures induced significant apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest and cell death .

Mecanismo De Acción

The mechanism of action of (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of Thiazol-4(5H)-one Derivatives

Key Structural and Functional Differences

The trifluoromethyl (CF3) group (present in ) enhances electron-withdrawing effects and lipophilicity, improving membrane permeability compared to nitro or chloro substituents .

Configuration (E vs. Z) :

- E-isomers (e.g., the target compound) exhibit extended conformations, favoring interactions with planar biological targets (e.g., DNA or enzyme active sites). In contrast, Z-isomers (e.g., ) may adopt folded geometries, reducing accessibility to binding sites .

Piperazine Modifications :

- 4-Methylpiperazine (target compound) increases basicity (pKa ~8.5) compared to unsubstituted piperazine, enhancing solubility in physiological pH conditions. Derivatives with 4-chlorophenylpiperazine (e.g., ) exhibit stronger hydrophobic interactions but reduced solubility .

Physicochemical Properties

Actividad Biológica

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests possible applications in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, and enzyme inhibition studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 330.4 g/mol

- CAS Number : 315241-83-9

The compound features a thiazole ring, an allyloxy group, and a piperazine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study found that thiazolidinone derivatives demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Enzyme Inhibition

Thiazole derivatives have also been investigated for their ability to inhibit key enzymes involved in various diseases. For example, compounds related to thiazoles have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in the context of immunosuppressive therapy . The structural characteristics of thiazoles suggest that this compound may similarly inhibit enzymes like DHODH or others involved in metabolic pathways.

Anticancer Potential

Thiazole compounds have been explored for their anticancer properties. A derivative with a similar structure was found to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for therapeutic applications in oncology . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

- Antimicrobial Efficacy : A study on 4-thiazolidinone derivatives showed promising results against multiple bacterial strains, reinforcing the potential of thiazole-based compounds in antimicrobial therapy .

- Enzyme Inhibition Studies : Research focusing on DHODH inhibitors indicated that certain thiazole derivatives could serve as effective immunosuppressants, which could be relevant for designing new drugs targeting autoimmune diseases .

- Cytotoxicity in Cancer Cells : Investigations into thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one?

The compound is typically synthesized via a condensation reaction. A general procedure involves refluxing 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one with 4-(allyloxy)benzaldehyde in 1,4-dioxane, catalyzed by piperidine (~0.5 mL per 0.01 mol substrate). The reaction is monitored by TLC, and the product is isolated via acidified ice/water precipitation followed by recrystallization from 1,4-dioxane . Alternative methods may use acetic acid/sodium acetate as a solvent system for similar thiazolidinone derivatives .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., gastric NUGC, liver HA22T, breast MCF-7). Cells are maintained in RPMI-1640 medium with 5% FBS and treated with the compound at graded concentrations (0.1–100 µM). After 72-hour incubation, cell viability is quantified spectrophotometrically at 515 nm, with CHS-828 as a reference antitumor agent. Normal fibroblast cells (WI-38) are included to assess selectivity .

Q. What analytical techniques confirm the compound’s structural integrity?

- NMR : The H NMR spectrum confirms the E-configuration via characteristic olefinic proton signals (δ ~7.5–8.0 ppm for benzylidene protons) and allyloxy group signals (δ ~4.5–6.0 ppm).

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å) validate molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

- Catalyst screening : Piperidine vs. morpholine for condensation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to 1,4-dioxane.

- Temperature control : Prolonged reflux (>5 hours) improves conversion but risks decomposition. Evidence from analogous thiazolidinones suggests acetic acid/sodium acetate systems achieve ~85% yields under similar conditions .

Q. What structural features explain its selectivity toward specific cancer cell lines?

- Substituent effects : The 4-methylpiperazinyl group enhances solubility and membrane permeability, while the allyloxybenzylidene moiety may intercalate DNA or inhibit kinases.

- SAR studies : Analogues with electron-withdrawing groups (e.g., Cl, NO) on the benzylidene ring show enhanced activity against DLD-1 colon cancer cells, suggesting electronic effects dominate selectivity .

Q. How can discrepancies in cytotoxicity data across studies be resolved?

Contradictions may arise from:

- Cell line heterogeneity : Genetic variability in MCF-7 (breast) vs. HA22T (liver) impacts drug metabolism.

- Assay conditions : Varying FBS concentrations (5% vs. 10%) or incubation times (48 vs. 72 hours) alter IC values. Standardized protocols (e.g., NCI-60 panel) and orthogonal assays (MTT, clonogenic) are recommended for validation .

Q. What computational methods support mechanistic studies of this compound?

- Molecular docking : Predicts binding affinity to targets like EGFR or tubulin using AutoDock Vina.

- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated cytotoxicity. Crystal structure data (e.g., C–H⋯O interactions) inform force field parameters for MD simulations .

Methodological Guidance

Q. How to design a SAR study for thiazol-4(5H)-one derivatives?

- Core modifications : Vary substituents on the benzylidene (e.g., methoxy, halogen) and piperazinyl (e.g., ethyl, isopropyl) groups.

- Biological testing : Prioritize assays based on initial cytotoxicity (e.g., topoisomerase inhibition for DNA-targeting candidates).

- Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles .

Q. What strategies mitigate solubility issues during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.